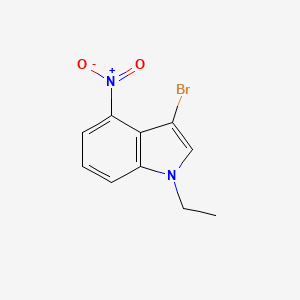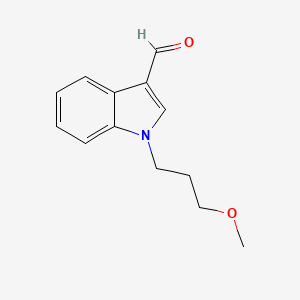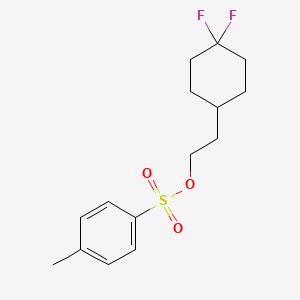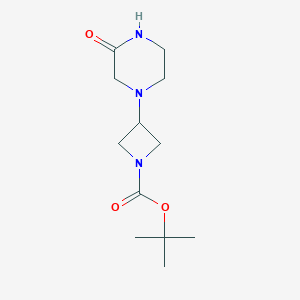
1-Boc-3-(3-oxo-1-piperazinyl)azetidine
Vue d'ensemble
Description
1-Boc-3-(3-oxo-1-piperazinyl)azetidine, also known as tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a chemical compound with the CAS Number: 1257293-71-2 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3, (H,13,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Applications in Drug Discovery
Recent studies have highlighted the synthesis and potential applications of azetidine derivatives, including 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, in drug discovery and development. For instance, the exploration of 3-aminoazetidine derivatives for broad-spectrum antidepressant activities demonstrates the compound's relevance in medicinal chemistry. These derivatives were synthesized starting from Boc-protected 3-azetidinone, aiming to identify compounds with inhibitory activities against neurotransmitter reuptake, which is crucial for developing new antidepressants (Han et al., 2014).
Contributions to Heterocyclic Chemistry
The compound also contributes significantly to heterocyclic chemistry through its role in the synthesis of new heterocyclic amino acid derivatives. A study described a synthetic route for preparing novel heterocyclic amino acid derivatives containing azetidine and oxetane rings, showcasing the versatility of azetidine derivatives in constructing complex molecular architectures (Gudelis et al., 2023).
Antiviral and Anticancer Activities
Moreover, azetidine derivatives, including the Boc-protected piperazine, have been evaluated for their antiviral and anticancer activities. Research has identified compounds with significant efficacy against human cytomegalovirus and notable anticancer activity, highlighting the therapeutic potential of azetidine derivatives in treating various diseases (Kornii et al., 2021).
Role in Synthetic Methodologies
Azetidine derivatives are also pivotal in synthetic methodologies for constructing complex molecules. For example, the development of continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines using a common synthetic precursor demonstrates the compound's importance in streamlining synthetic processes, thereby enhancing the efficiency and sustainability of chemical syntheses (Colella et al., 2021).
Applications in Peptide Derivatization
Additionally, azetidine derivatives have been utilized in peptide derivatization to improve mass spectrometric analyses. The derivatization of peptides with piperazine-based derivatives enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), facilitating more sensitive and accurate proteome analysis (Qiao et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPXPCGSUAHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(3-oxo-1-piperazinyl)azetidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


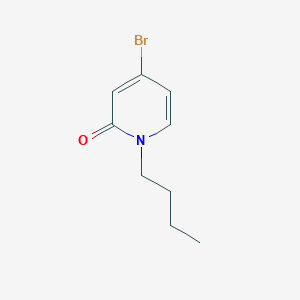
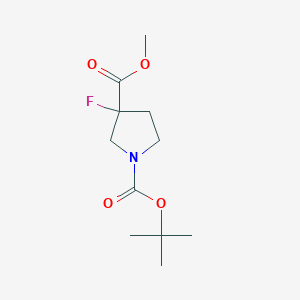
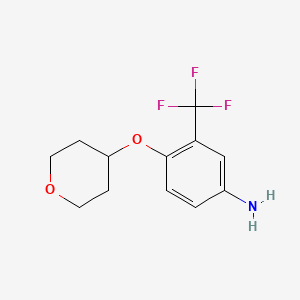
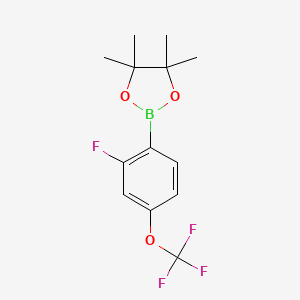
![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
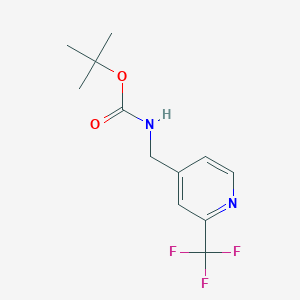
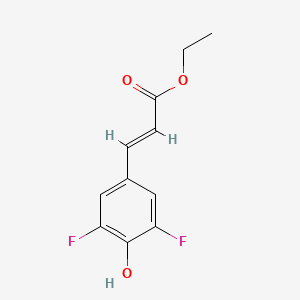
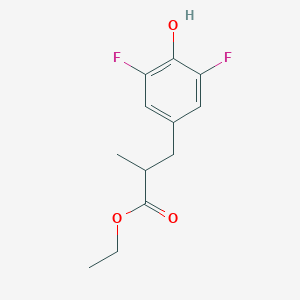
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
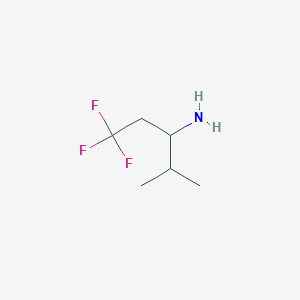
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
